molecular formula C14H10N2O2 B5210843 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione CAS No. 5699-11-6

2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

Cat. No.: B5210843
CAS No.: 5699-11-6
M. Wt: 238.24 g/mol
InChI Key: VDBOIWFDORYNHE-UHFFFAOYSA-N
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Description

2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a complex organic molecule featuring an indenoisoquinoline core structure

Preparation Methods

Synthetic Routes

The synthesis of 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common route includes:

  • Condensation Reaction: : Starting from an appropriate aromatic aldehyde and amine, leading to the formation of a Schiff base.

  • Cyclization: : The Schiff base then undergoes intramolecular cyclization to form the indenoisoquinoline backbone.

  • Hydrogenation: : Reduction of double bonds, if present, using hydrogen gas in the presence of a metal catalyst.

Reaction Conditions

  • Condensation: : Typically conducted in ethanol or methanol, at temperatures around 60-80°C.

  • Cyclization: : Acid catalysts such as p-Toluenesulfonic acid can be employed, often in an inert atmosphere.

  • Hydrogenation: : Utilizes palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere at room temperature or slightly elevated temperatures.

Industrial Production

On an industrial scale, the synthesis might involve batch or continuous flow reactors with automated control of reaction parameters to ensure consistency and scalability. Solvent recovery and catalyst recycling are integrated to minimize waste and costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation with strong oxidizing agents such as potassium permanganate, forming quinones.

  • Reduction: : Reduction reactions, particularly of keto groups, using sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in alkaline medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Halogens (e.g., bromine), Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

  • Oxidation: : Quinones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Halo-substituted derivatives.

Scientific Research Applications

Chemistry

Used as a building block for designing novel organic molecules with potential for various applications.

Biology

Studied for its interaction with DNA and proteins, influencing biological pathways and cellular processes.

Medicine

Explored for its anticancer properties, particularly in inhibiting topoisomerase I, an enzyme crucial for DNA replication.

Industry

Mechanism of Action

2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione exerts its effects primarily through:

  • Inhibition of topoisomerase I: : Preventing DNA unwinding necessary for replication and transcription.

  • Intercalation with DNA: : Inserts between DNA bases, disrupting the helical structure and impairing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Camptothecin: : Another topoisomerase I inhibitor, but with a different core structure (quinoline).

  • Daunorubicin: : An anthracycline with topoisomerase inhibition properties but also causes free radical damage to DNA.

Uniqueness

2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione’s unique indenoisoquinoline core offers different pharmacokinetic and pharmacodynamic properties compared to its analogs, which could translate to varying therapeutic outcomes and side effect profiles.

List of Similar Compounds

  • Camptothecin

  • Daunorubicin

  • Etoposide (another topoisomerase inhibitor)

  • Mitoxantrone (an anthraquinone derivative)

That about wraps it up. Let me know what else you'd like to dive into.

Properties

IUPAC Name

6-amino-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-16-13(17)9-5-3-7-1-2-8-4-6-10(14(16)18)12(9)11(7)8/h3-6H,1-2,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBOIWFDORYNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296579
Record name 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5699-11-6
Record name NSC109957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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